Z-13-Octadecen-1-yl acetate

Description

Properties

IUPAC Name |

[(Z)-octadec-13-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNRRQMJESAXGJ-SREVYHEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C\CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035777 | |

| Record name | (Z)-13-Octadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60037-58-3 | |

| Record name | (Z)-13-Octadecenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60037-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Octadecenyl acetate, (13Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Octadecen-1-ol, 1-acetate, (13Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-13-Octadecenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13-OCTADECENYL ACETATE, (13Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(Z)-13-Octadecen-1-yl acetate chemical properties

An In-depth Technical Guide to the Chemical Properties of (Z)-13-Octadecen-1-yl Acetate

This technical guide provides a comprehensive overview of the chemical and physical properties of (Z)-13-Octadecen-1-yl acetate, tailored for researchers, scientists, and drug development professionals. The document details its structural characteristics, physicochemical data, relevant experimental protocols, and safety information.

Chemical Identity and Structure

(Z)-13-Octadecen-1-yl acetate, identified by the CAS Number 60037-58-3, is a long-chain unsaturated ester.[1][2] Its molecular structure consists of an eighteen-carbon chain with a cis ('Z') configured double bond at the 13th position and a terminal acetate group.[3] This specific stereochemistry is crucial for its biological activity, particularly its function as a semiochemical or pheromone component in various insect species.[4]

Synonyms:

Physicochemical Properties

The key chemical and physical properties of (Z)-13-Octadecen-1-yl acetate are summarized in the table below. This data is essential for handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₈O₂ | [1][2] |

| Molecular Weight | 310.51 g/mol | [1][2][3] |

| CAS Number | 60037-58-3 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [5][7] |

| Boiling Point | 379.5°C at 760 mmHg (estimated) | [3][5][6][7] |

| Flash Point | 87.8°C (190.0°F) TCC (estimated) | [3][5][6][7] |

| Density | 0.872 g/cm³ (estimated) | [3][6] |

| Vapor Pressure | 5.82E-06 mmHg at 25°C | [6] |

| Water Solubility | 0.000579 mg/L at 25°C (estimated) | [5][7] |

| Solubility | Soluble in alcohol | [5][7] |

| LogP (o/w) | 8.692 (estimated) | [5][7] |

| XLogP3 | 8.0 | [6][7] |

| Refractive Index | Data not available | |

| Melting Point | Data not available |

Experimental Protocols

Detailed methodologies are critical for the synthesis, purification, and analysis of (Z)-13-Octadecen-1-yl acetate. The following protocols are based on established methods for structurally similar long-chain acetate esters.

Synthesis: Acetylation of (Z)-13-Octadecen-1-ol

This protocol describes the conversion of the parent alcohol, (Z)-13-Octadecen-1-ol, to its corresponding acetate ester. This is a standard and efficient method for producing the target compound.

Materials:

-

(Z)-13-Octadecen-1-ol

-

Acetic anhydride

-

Anhydrous pyridine or another suitable base (e.g., triethylamine)

-

Anhydrous dichloromethane (CH₂Cl₂) or other suitable aprotic solvent

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis under an inert atmosphere

Methodology:

-

Dissolve (Z)-13-Octadecen-1-ol (1.0 equivalent) in anhydrous dichloromethane within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Cool the solution to 0°C using an ice bath.

-

Slowly add anhydrous pyridine (1.2 equivalents), followed by the dropwise addition of acetic anhydride (1.2-1.5 equivalents).[8][9]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[9]

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.[9]

-

Upon completion, cool the mixture back to 0°C and quench the excess acetic anhydride by slowly adding water.[9]

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or diethyl ether.[9]

-

Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[9]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (Z)-13-Octadecen-1-yl acetate.[9]

Purification: Column Chromatography

To achieve high purity (>95%), the crude product from synthesis must be purified, typically via silica gel column chromatography.

Materials:

-

Crude (Z)-13-Octadecen-1-yl acetate

-

Silica gel (for column chromatography)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other polar solvent)

-

Chromatography column and associated apparatus

Methodology:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Dissolve the crude product in a minimal amount of the non-polar eluent (hexane).

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with pure hexane and gradually adding ethyl acetate (e.g., a gradient from 0% to 5% ethyl acetate in hexane).[8][9]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified (Z)-13-Octadecen-1-yl acetate.

Structural Confirmation: Spectroscopic Analysis

Confirmation of the final product's identity and purity is achieved through standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Objective: To determine the purity of the compound and confirm its molecular weight.

-

Methodology: Inject a diluted sample of the purified product onto a GC equipped with a non-polar capillary column (e.g., DB-5 or equivalent).[10] The mass spectrometer, operating in electron impact (EI) mode, will detect the molecular ion peak (m/z 310.5) and a characteristic fragmentation pattern that can be used to confirm the structure. The NIST Chemistry WebBook lists a retention index of 2200 for this compound on a non-polar EC-5 column.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the precise structure, including the 'Z' configuration of the double bond.

-

Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum should show characteristic signals for the vinylic protons (around 5.3-5.4 ppm) with a coupling constant (J-value) of approximately 10-12 Hz, which is indicative of a cis (Z) double bond. Other key signals include a triplet around 4.05 ppm for the -CH₂- protons adjacent to the acetate oxygen and a singlet around 2.05 ppm for the acetate methyl protons.

-

¹³C NMR: The spectrum will confirm the presence of 20 distinct carbon atoms, including signals for the carbonyl carbon of the acetate group (around 171 ppm) and the two vinylic carbons (around 129-130 ppm).

-

Visualized Workflows

The following diagrams illustrate the key processes involved in the synthesis, analysis, and application of (Z)-13-Octadecen-1-yl acetate.

Caption: Workflow for the synthesis and purification of (Z)-13-Octadecen-1-yl acetate.

Caption: Workflow for the analytical confirmation of the synthesized product.

Applications in Research

(Z)-13-Octadecen-1-yl acetate is structurally similar to known lepidopteran sex pheromones.[4] As such, its primary application in research is within the field of chemical ecology, specifically for pest management strategies that involve monitoring or mating disruption.

Experimental Protocol: Pheromone Lure Preparation

This protocol outlines the preparation of rubber septa lures, a common method for dispensing insect pheromones in field traps.[4]

Materials:

-

Purified (Z)-13-Octadecen-1-yl acetate

-

High-purity hexane or other volatile solvent

-

Red rubber septa (or other appropriate dispenser)

-

Micropipette

-

Glass vials with PTFE-lined caps

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in hexane at a desired concentration (e.g., 10 mg/mL) in a fume hood.[4]

-

Lure Loading: Using a micropipette, apply a precise volume of the stock solution onto a rubber septum to achieve the target dose (e.g., 100 µg to 1000 µg per lure).[4]

-

Solvent Evaporation: Allow the hexane to evaporate completely from the septum inside the fume hood for at least one hour.[4]

-

Storage: Place each loaded lure into an individual, labeled glass vial. Seal with a PTFE-lined cap and store at -20°C until deployment in the field.[4]

Caption: Workflow for the preparation and application of pheromone lures.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (Z)-13-Octadecen-1-yl acetate is not widely available, data from structurally similar long-chain esters like octyl acetate can provide guidance. These compounds are often classified as combustible liquids and may cause skin and eye irritation.[12]

General Precautions:

-

Handle in a well-ventilated area or a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry place.[13]

-

In case of fire, use dry chemical, sand, or alcohol-resistant foam to extinguish.

References

- 1. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. (Z)-13-octadecen-1-yl acetate [flavscents.com]

- 6. lookchem.com [lookchem.com]

- 7. (Z)-13-octadecen-1-yl acetate, 60037-58-3 [perflavory.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound [webbook.nist.gov]

- 12. fishersci.com [fishersci.com]

- 13. chempoint.com [chempoint.com]

An In-depth Technical Guide to (Z)-13-Octadecen-1-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-13-Octadecen-1-yl acetate is a long-chain unsaturated ester that serves as a key component in the chemical communication of various insect species, acting as a sex pheromone. Its precise stereochemistry, with the cis (Z) configuration of the double bond at the 13th position, is crucial for its biological activity. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its role in chemical ecology. While not directly involved in intracellular signaling pathways in the context of drug development, its high specificity and potency in eliciting a biological response make it a subject of interest for understanding ligand-receptor interactions and for the development of environmentally benign pest management strategies.

Molecular Structure and Chemical Identity

(Z)-13-Octadecen-1-yl acetate is an ester with the molecular formula C₂₀H₃₈O₂. Its structure consists of an eighteen-carbon chain with a cis-configured double bond between carbons 13 and 14, and an acetate group esterified to the first carbon.

Key Structural Features:

-

Aliphatic Chain: An 18-carbon backbone.

-

Unsaturation: A single double bond at the C-13 position.

-

Stereochemistry: The geometry of the double bond is cis (Z).

-

Functional Group: An acetate ester at the C-1 position.

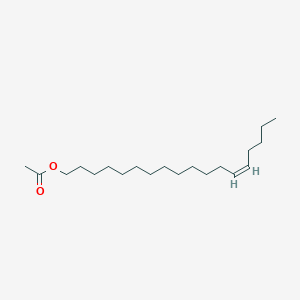

Below is a diagram of the molecular structure of (Z)-13-Octadecen-1-yl acetate.

Caption: Molecular structure of (Z)-13-Octadecen-1-yl acetate.

Physicochemical Properties

The physicochemical properties of (Z)-13-Octadecen-1-yl acetate are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value |

| Molecular Formula | C₂₀H₃₈O₂ |

| Molecular Weight | 310.51 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~379.5 °C at 760 mmHg (estimated) |

| Density | ~0.872 g/cm³ (estimated) |

| Solubility | Insoluble in water; soluble in organic solvents like alcohol, hexane, and ether. |

| Vapor Pressure | Low |

Experimental Protocols

Synthesis of (Z)-13-Octadecen-1-yl acetate

A common and effective method for the synthesis of (Z)-alkenyl acetates is the Wittig reaction, which allows for the stereoselective formation of the cis-double bond. The following is a representative protocol.

Workflow for the Synthesis of (Z)-13-Octadecen-1-yl acetate

Caption: General synthetic workflow for (Z)-13-Octadecen-1-yl acetate.

Detailed Protocol for Wittig Reaction Step:

-

Phosphonium Salt Formation:

-

To a solution of triphenylphosphine in an anhydrous aprotic solvent (e.g., acetonitrile or toluene), add the appropriate alkyl halide (e.g., 1-bromo-12-(tetrahydro-2H-pyran-2-yloxy)dodecane).

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration. Wash with a non-polar solvent (e.g., hexane) and dry under vacuum.

-

-

Ylide Formation and Reaction with Aldehyde:

-

Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the suspension to -78 °C and add a strong base (e.g., n-butyllithium or sodium bis(trimethylsilyl)amide) dropwise until the characteristic color of the ylide appears.

-

Stir the mixture at this temperature for 30 minutes, then slowly add a solution of the appropriate aldehyde (e.g., pentanal) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel.

-

Purification by Column Chromatography

Protocol:

-

Column Preparation:

-

A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).

-

-

Sample Loading:

-

The crude product is dissolved in a minimal amount of the eluting solvent and loaded onto the top of the silica gel column.

-

-

Elution:

-

The column is eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate in hexane.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired product.

-

-

Isolation:

-

Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield purified (Z)-13-Octadecen-1-yl acetate.

-

Analysis and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like pheromones.

| Parameter | Typical Conditions |

| GC Column | Non-polar (e.g., DB-5ms) or polar (e.g., DB-WAX) capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, hold for 10 minutes. |

| Carrier Gas | Helium |

| MS Ionization | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and stereochemistry of the synthesized compound.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

δ 5.3-5.4 ppm: Multiplet, 2H (vinylic protons, -CH=CH-)

-

δ 4.0-4.1 ppm: Triplet, 2H (methylene protons adjacent to acetate oxygen, -CH₂-O-)

-

δ 2.0-2.1 ppm: Singlet, 3H (methyl protons of the acetate group, -O-C(=O)-CH₃)

-

δ 1.9-2.0 ppm: Multiplet, 4H (allylic protons, -CH₂-CH=CH-CH₂-)

-

δ 1.2-1.4 ppm: Broad multiplet, ~22H (methylene protons of the aliphatic chain)

-

δ 0.8-0.9 ppm: Triplet, 3H (terminal methyl protons, -CH₂-CH₃)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

δ ~171 ppm: Carbonyl carbon of the acetate group

-

δ ~130 ppm: Vinylic carbons

-

δ ~65 ppm: Methylene carbon attached to the acetate oxygen

-

δ ~21 ppm: Methyl carbon of the acetate group

-

δ ~14 ppm: Terminal methyl carbon of the aliphatic chain

-

δ 22-32 ppm: Methylene carbons of the aliphatic chain

Role in Chemical Communication

(Z)-13-Octadecen-1-yl acetate does not participate in intracellular signaling pathways in the manner of hormones or neurotransmitters. Instead, its biological activity is mediated through the olfactory system of insects.

Mechanism of Action:

-

Release: The female insect releases the pheromone into the environment.

-

Detection: Male insects of the same species detect the pheromone molecules with specialized receptors on their antennae.

-

Signal Transduction: Binding of the pheromone to the receptor protein initiates a signal transduction cascade within the olfactory neuron. This typically involves G-protein coupled receptors and the generation of second messengers, leading to depolarization of the neuronal membrane.

-

Behavioral Response: The nerve impulse is transmitted to the brain, resulting in a specific behavioral response, such as upwind flight to locate the female for mating.

Logical Relationship in Pheromone Action

Caption: Simplified pathway of pheromone-mediated chemical communication.

Conclusion

(Z)-13-Octadecen-1-yl acetate is a structurally specific molecule with potent biological activity as an insect sex pheromone. The in-depth understanding of its chemical properties and the development of stereoselective synthetic routes are crucial for its application in integrated pest management strategies. The detailed experimental protocols provided in this guide offer a framework for its synthesis, purification, and analysis, which are essential for researchers in chemical ecology, organic synthesis, and related fields. While its mode of action differs from classical drug-receptor interactions, the principles of high-specificity molecular recognition and signal transduction are of broad interest to the scientific community.

The Discovery, Isolation, and Characterization of Z-13-Octadecen-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-13-Octadecen-1-yl acetate is a crucial semiochemical, identified as a primary component of the female sex pheromone of the spotted sugarcane borer, Chilo sacchariphagus, a significant agricultural pest. This technical guide provides an in-depth overview of the discovery, isolation, chemical synthesis, and analytical characterization of this important insect pheromone. Detailed experimental protocols for extraction from natural sources and stereoselective chemical synthesis are presented. Furthermore, this guide includes a comprehensive summary of the analytical techniques used for its identification and quantification, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The biosynthetic pathway of related long-chain acetate pheromones and the general olfactory signaling cascade in moths are also elucidated through diagrams to provide a complete biological context.

Discovery and Isolation

The initial identification of this compound as a sex pheromone component was a significant advancement in the chemical ecology of the sugarcane borer, Chilo sacchariphagus. Researchers in the 1980s first reported its role in attracting male moths, laying the groundwork for its use in pest management strategies.[1][2][3][4]

Pheromone Gland Extraction

The isolation of this compound from its natural source involves the careful extraction of the female moth's pheromone glands. Recent studies have quantified the pheromone titer in these glands, showing that it peaks on the second night after eclosion.[5][6]

Table 1: Pheromone Titer in C. sacchariphagus Glands [5][6]

| Pheromone Component | Average Titer per Female (ng) at Peak Production |

| This compound | 6.65 ± 0.05 |

| (Z)-13-octadecen-1-ol | 1.85 ± 0.33 |

| (Z)-11-hexadecenyl acetate | 3.80 ± 0.28 |

Experimental Protocol: Pheromone Gland Extraction

This protocol outlines the general procedure for extracting pheromones from the abdominal tips of female moths.[5][6]

-

Insect Preparation: Unmated female moths are used for pheromone extraction. The moths are immobilized, and their wings are carefully removed to prevent contamination.

-

Gland Excision: The pheromone gland is extruded by gently compressing the abdomen with forceps and then excised with fine scissors.

-

Solvent Extraction: The excised gland is immediately placed in a vial containing a precise volume of a suitable organic solvent, such as hexane (typically 10 µL per gland).

-

Extraction Duration: The extraction is allowed to proceed for several hours (e.g., 4-6 hours) at room temperature.

-

Sample Storage: The resulting extract, containing the pheromone, is then carefully separated from the tissue and can be stored at low temperatures (-20°C) for subsequent analysis.

Chemical Synthesis

Due to the minute quantities of this compound obtainable from natural sources, chemical synthesis is the primary method for producing this compound for research and commercial applications. Stereoselective synthesis is crucial to obtain the biologically active Z-isomer.

Experimental Protocol: Stereoselective Synthesis

A common synthetic route involves the Wittig reaction to create the Z-configured double bond, followed by functional group manipulations.

-

Wittig Reaction: A suitable phosphonium ylide is reacted with an aldehyde to form the C18 carbon chain with the Z-double bond at the 13th position. Salt-free conditions are often employed to enhance Z-selectivity.

-

Reduction: If the synthesis starts with an alkyne precursor, a stereoselective reduction using a poisoned catalyst like Lindlar's catalyst is performed to yield the Z-alkene.

-

Acetylation: The terminal alcohol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield the final product, this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are performed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile compounds like pheromones. The retention time in GC and the fragmentation pattern in MS provide a unique fingerprint for the molecule.

Table 2: GC-MS Parameters for Analysis

| Parameter | Value |

| Column | DB-5ms or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Oven Program | 100°C (2 min hold), ramp to 280°C at 10°C/min, hold for 10 min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Impact (EI), 70 eV |

| Mass Range | m/z 40-400 |

Mass Spectrometry Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 310. Key fragmentation patterns for long-chain acetates include the loss of the acetate group (CH₃COOH), resulting in a fragment at m/z 250. Other characteristic fragments arise from cleavages along the hydrocarbon chain.[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃) [10]

| ¹H NMR | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Vinylic (C13-H, C14-H) | ~5.35 | m | ~10-12 (for Z-isomer) | |

| Methylene (adjacent to O) | ~4.05 | t | ~6.7 | |

| Acetate methyl | ~2.04 | s | - | |

| Methylene (allylic) | ~2.01 | m | - | |

| Other methylenes | ~1.2-1.4 | m | - | |

| Terminal methyl | ~0.89 | t | ~6.8 | |

| ¹³C NMR | Atom Position | Predicted Chemical Shift (δ, ppm) | ||

| Carbonyl | ~171.2 | |||

| Vinylic | ~129-130 | |||

| Methylene (adjacent to O) | ~64.7 | |||

| Other methylenes | ~25-32 | |||

| Acetate methyl | ~21.0 | |||

| Terminal methyl | ~14.1 |

Biological Context

Biosynthesis Pathway

The biosynthesis of this compound in moths follows the general pathway for Type I lepidopteran pheromones. This process begins with fatty acid synthesis and involves a series of specific enzymatic modifications.

Olfactory Signaling Pathway

The detection of this compound by male moths initiates a complex signaling cascade within the antennae, leading to a behavioral response.

Conclusion

This compound is a vital semiochemical with significant implications for agricultural pest management. This guide has provided a comprehensive overview of its discovery, isolation from Chilo sacchariphagus, stereoselective synthesis, and detailed analytical characterization. The elucidation of its biosynthetic and olfactory signaling pathways offers a deeper understanding of its biological role. The methodologies and data presented herein serve as a valuable resource for researchers and professionals in chemical ecology, organic synthesis, and the development of sustainable pest control technologies.

References

- 1. Afromoths.net [afromoths.net]

- 2. hexapoda.in [hexapoda.in]

- 3. Pheromones and Semiochemicals of Chilo sacchariphagus (Lepidoptera: Crambidae), the Spotted sugarcane borer [pherobase.com]

- 4. lifesciencesite.com [lifesciencesite.com]

- 5. researchgate.net [researchgate.net]

- 6. Rhythms of pheromone titer in 2 sugarcane pest species Chilo sacchariphagus and Chilo infuscatellus (Lepidoptera: Crambidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. benchchem.com [benchchem.com]

The Occurrence of (Z)-13-Octadecen-1-yl Acetate in Insects: A Technical Guide

For Correspondence: [Awaited]

Abstract

(Z)-13-Octadecen-1-yl acetate is a naturally occurring semiochemical that plays a crucial role in the chemical communication of several insect species, primarily within the order Lepidoptera. This technical guide provides a comprehensive overview of its identification, quantification, and function as a sex pheromone. Detailed experimental protocols for the extraction, analysis, and quantification of this compound are presented, alongside a summary of its known natural occurrences. Furthermore, this guide outlines the general signaling pathway for lepidopteran pheromone reception, providing a molecular basis for its biological activity. This document is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.

Introduction

Chemical communication is a fundamental aspect of insect behavior, governing interactions such as mating, aggregation, and foraging. Pheromones, as chemical signals between conspecifics, are of particular interest due to their high specificity and potency. (Z)-13-Octadecen-1-yl acetate is a C18 acetate pheromone that has been identified as a key component of the female-emitted sex pheromone in several moth species. Understanding the natural occurrence, biosynthesis, and reception of this compound is critical for the development of effective and environmentally benign pest management strategies, such as mating disruption and mass trapping. This guide synthesizes the current knowledge on (Z)-13-octadecen-1-yl acetate, providing a technical resource for its study and application.

Natural Occurrence and Function

(Z)-13-Octadecen-1-yl acetate has been identified as a significant component of the sex pheromone blend in several economically important moth species. Its primary function is to attract males for mating.

Sugarcane Borer (Chilo sacchariphagus)

The female sex pheromone of the sugarcane borer, Chilo sacchariphagus, is a blend of two compounds: (Z)-13-octadecen-1-yl acetate and (Z)-13-octadecen-1-ol.[1] Field trials have demonstrated that traps baited with a combination of these components successfully capture male moths, with a 7:1 ratio of the acetate to the alcohol being highly effective.[1]

Rice Leaf Folder Moth (Cnaphalocrosis medinalis)

(Z)-13-Octadecen-1-yl acetate is recognized as a pheromone mimic for the rice leaf folder moth, Cnaphalocrosis medinalis.[2] Analysis of ovipositor washings from virgin females of Indian origin revealed the presence of this compound in amounts ranging from 0.25 to 1.5 nanograms (ng) per ovipositor. It was the major component, with two other minor components, (Z)-11-hexadecenyl acetate and (Z)-13-octadecen-1-ol, present at less than 10% of this amount.

Yellow Rice Stem Borer (Scirpophaga incertulas)

While not detected in the pheromone gland extracts of female yellow rice stem borers, (Z)-13-octadecen-1-yl acetate has been shown to significantly enhance the attractiveness of the standard synthetic sex pheromone blend in field experiments. This suggests a synergistic role in the chemical communication of this species.

Quantitative Data Summary

The following table summarizes the quantitative data available on the natural occurrence of (Z)-13-octadecen-1-yl acetate in the aforementioned insect species.

| Species | Common Name | Pheromone Component | Quantity/Ratio | Source |

| Chilo sacchariphagus | Sugarcane Borer | (Z)-13-octadecen-1-yl acetate | 7:1 ratio with (Z)-13-octadecen-1-ol | Gland Extract[1] |

| Cnaphalocrosis medinalis | Rice Leaf Folder Moth | (Z)-13-octadecen-1-yl acetate | 0.25 - 1.5 ng/ovipositor | Ovipositor Washings |

| Scirpophaga incertulas | Yellow Rice Stem Borer | (Z)-13-octadecen-1-yl acetate | Enhances attraction, not detected in gland | Field Trials |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the identification and quantification of (Z)-13-octadecen-1-yl acetate in insects.

Pheromone Extraction

Objective: To extract pheromone components from the pheromone glands of female moths.

Materials:

-

Virgin female moths (2-3 days old)

-

Dissecting scissors and forceps

-

Glass vials with Teflon-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., a C17 or C19 alkane of known concentration)

-

Microsyringes

Protocol:

-

Gland Dissection: Anesthetize a virgin female moth by chilling. Under a dissecting microscope, carefully excise the ovipositor (the terminal abdominal segments containing the pheromone gland).

-

Solvent Extraction: Immediately place the excised gland into a clean glass vial containing a known volume of hexane (e.g., 50 µL) and the internal standard.

-

Extraction Period: Allow the extraction to proceed for at least 30 minutes at room temperature. Gentle agitation can facilitate the process.

-

Sample Storage: Transfer the hexane extract to a clean vial, avoiding the transfer of tissue debris. Store the extract at -20°C until analysis to prevent degradation.

Pheromone Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify (Z)-13-octadecen-1-yl acetate in the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for pheromone analysis (e.g., DB-5ms, HP-5MS)

GC-MS Parameters (Example):

-

Injector: Splitless mode, 250°C

-

Column: 30 m x 0.25 mm ID x 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Program: Initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.

-

MSD Interface: 280°C

-

Ionization Mode: Electron Impact (EI), 70 eV

-

Mass Range: m/z 40-450

Protocol:

-

Sample Injection: Inject 1-2 µL of the pheromone extract into the GC-MS.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.

-

Identification:

-

Compare the retention time of the peak of interest with that of a synthetic standard of (Z)-13-octadecen-1-yl acetate.

-

Compare the mass spectrum of the peak of interest with the mass spectrum of the synthetic standard and with library spectra. Key diagnostic ions for long-chain acetates should be present.

-

-

Quantification:

-

Generate a calibration curve using a series of known concentrations of the synthetic (Z)-13-octadecen-1-yl acetate standard with a constant concentration of the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard in both the standards and the sample.

-

Determine the concentration of (Z)-13-octadecen-1-yl acetate in the sample by interpolating its peak area ratio on the calibration curve.

-

The absolute amount per female can then be calculated based on the initial extraction volume.

-

Signaling Pathway

The detection of (Z)-13-octadecen-1-yl acetate by male moths initiates a signaling cascade within specialized olfactory sensory neurons (OSNs) located in the antennae. While the specific receptors for this molecule in the target species have not been fully characterized, the general mechanism of lepidopteran pheromone reception is well-understood.

Overview of Lepidopteran Pheromone Reception

-

Pheromone Binding: Pheromone molecules enter the sensillar lymph through pores in the cuticle of the antennal sensilla.

-

Transport: In the lymph, hydrophobic pheromone molecules are bound by Pheromone Binding Proteins (PBPs), which transport them to the dendritic membrane of the OSN.

-

Receptor Activation: The pheromone-PBP complex interacts with a specific Pheromone Receptor (PR), a seven-transmembrane domain protein. This interaction is thought to cause a conformational change in the receptor.

-

Signal Transduction: The activated PR, in conjunction with the obligatory co-receptor Orco, forms a ligand-gated ion channel. The opening of this channel leads to an influx of cations (e.g., Na+, K+, Ca2+), depolarizing the neuron. Some evidence also suggests the involvement of G-protein coupled second messenger pathways.

-

Action Potential: The depolarization generates an action potential that travels down the axon of the OSN to the antennal lobe of the brain.

-

Signal Termination: The signal is terminated by pheromone-degrading enzymes (PDEs) in the sensillar lymph, which rapidly break down the pheromone molecules.

Visualizations

Experimental Workflow for Pheromone Analysis

References

Z-13-Octadecen-1-yl acetate as a lepidopteran sex pheromone

An In-depth Technical Guide on (Z)-13-Octadecen-1-yl Acetate and its Analogs as Lepidopteran Sex Pheromones

Introduction

(Z)-13-Octadecen-1-yl acetate belongs to a class of long-chain fatty acid derivatives that are pivotal in the chemical ecology of Lepidoptera. While direct research on (Z)-13-Octadecen-1-yl acetate as a primary sex pheromone is limited, its structural analogs are among the most significant semiochemicals identified for several moth species, particularly within the family Sesiidae (clearwing moths). These compounds are instrumental in mate location and have been harnessed for pest management strategies, including population monitoring and mating disruption.

This technical guide provides a comprehensive overview of the state of research, focusing on the well-documented and economically important analogs of (Z)-13-Octadecen-1-yl acetate, such as (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate . It covers the identification, biosynthesis, and mechanism of action of these pheromones, presents quantitative data from electrophysiological and field studies, and details the experimental protocols used in their evaluation.

Pheromone Identification and Key Analogs

The most critical analogs of (Z)-13-Octadecen-1-yl acetate are di-unsaturated C18 acetates, which serve as potent sex pheromones for several pest species.

-

(Z,Z)-3,13-octadecadien-1-yl acetate (Z,Z-3,13-ODDA) : This is a primary sex pheromone component for the Peachtree Borer (Synanthedon exitiosa) and also attracts the Lesser Peachtree Borer (Synanthedon pictipes) and the Apple Clearwing Moth (Synanthedon myopaeformis).[1][2] It is a powerful attractant for males of these species and is widely used in commercial lures.[1][2]

-

(E,Z)-3,13-octadecadien-1-yl acetate (E,Z-3,13-ODDA) : Often found in conjunction with the (Z,Z) isomer, the ratio of these two compounds is crucial for species-specific attraction. For example, specific blends are used to target species like Synanthedon bicingulata.[3][4]

-

(E,Z)-2,13-octadecadien-1-yl acetate : This compound is identified as a sex pheromone for the Currant Clearwing Moth (Synanthedon tipuliformis) and the Lesser Peach Tree Borer (Synanthedon pictipes).[5][6]

A synthetic precursor, Z-13-Octadecen-3-yn-1-ol acetate , is a key intermediate used in the stereoselective synthesis of these active diene pheromones but is not typically used directly as a lure.[3]

Biosynthesis and Olfactory Signaling

Lepidopteran sex pheromones of this type are generally synthesized de novo in the female's pheromone gland through modified fatty acid metabolism.[7][8] The pathway involves the synthesis of a saturated fatty acid (e.g., palmitic acid), followed by a series of enzymatic steps including desaturation, chain-shortening or elongation, reduction to an alcohol, and finally acetylation to form the active pheromone acetate.[7][9][10]

Generalized Pheromone Biosynthesis Pathway

The diagram below illustrates a typical biosynthetic route for a Type I lepidopteran sex pheromone acetate.

Caption: Generalized biosynthetic pathway for Type I lepidopteran sex pheromones.

Olfactory Signal Transduction

Upon release, male moths detect the pheromone molecules via specialized olfactory sensory neurons (OSNs) located in their antennae.[2] The signal transduction cascade is a multi-step process leading to a behavioral response.

Caption: Pheromone signal transduction pathway in a male moth's antenna.

Quantitative Data

The efficacy of pheromone analogs is quantified through electrophysiological assays and field trapping experiments.

Electroantennogram (EAG) Response Data

EAG measures the electrical output of the entire antenna in response to an odorant, providing a measure of its stimulating potential. While specific data for (Z)-13-Octadecen-1-yl acetate is not available, data for its potent analogs in Synanthedon species demonstrates their high activity.[11]

| Compound | Target Species | Mean EAG Response (mV) | Notes |

| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed.[11] |

| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization.[11] |

| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response.[11] |

Field Trapping Efficacy Data

Field trials are the definitive measure of a pheromone's ability to attract target pests. The effectiveness of (Z,Z)-3,13-ODDA and its blends is well-documented.

| Target Species | Lure Composition / Pheromone Blend | Trap Type | Mean Trap Catch (males/trap) | Reference |

| Synanthedon exitiosa | (Z,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Not Specified | 15.5 ± 3.1 (per day) | [11] |

| Synanthedon bicingulata | 4.3 : 5.7 blend of (E,Z)- and (Z,Z)-3,13-ODDA | Bucket Trap | 13.2 ± 2.2 | [3] |

| Synanthedon bicingulata | 4.3 : 5.7 blend of (E,Z)- and (Z,Z)-3,13-ODDA | Delta Trap | 7.6 ± 2.0 | [3] |

| S. exitiosa & S. pictipes | (Z,Z)-3,13-ODDA (air permeation) | Not Specified | 93-100% reduction in permeated plots | [3][12] |

Experimental Protocols

Standardized protocols are crucial for the identification and validation of pheromones.

Protocol for Electroantennography (EAG)

This protocol describes the standard method for measuring antennal responses to volatile compounds.[11][13]

-

Antenna Preparation : An antenna is excised from a male moth at its base. The distal tip is carefully removed to ensure proper electrical contact.

-

Electrode Placement : The base of the antenna is placed into a reference electrode, and the cut distal tip is connected to a recording electrode. Both electrodes are typically glass capillaries filled with a saline solution (e.g., Ringer's solution) and a silver wire.

-

Stimulus Delivery : A continuous stream of humidified, purified air is passed over the antenna. A test compound, dissolved in a solvent like hexane, is applied to filter paper inside a Pasteur pipette. A puff of air (e.g., 0.5 seconds) is injected through the pipette into the main airstream to deliver the stimulus.

-

Data Recording : The change in electrical potential between the electrodes is amplified and recorded. The amplitude of the depolarization following the stimulus is measured as the EAG response.

-

Controls : A solvent-only puff serves as a negative control. A known active compound for the species is used as a positive control to ensure the preparation is viable.

Caption: Standard experimental workflow for Electroantennography (EAG).

Protocol for Field Trapping Bioassay

This protocol outlines the definitive test for a pheromone's attractiveness under natural conditions.[3][11]

-

Lure Preparation : A precise amount of the synthetic pheromone (e.g., 100 µg to 1000 µg) is dissolved in a volatile solvent (e.g., hexane).[14] This solution is carefully applied to a dispenser, such as a red rubber septum. The solvent is allowed to fully evaporate in a fume hood.

-

Trap Assembly : A standard trap type (e.g., delta or wing trap) is assembled with a sticky liner to capture attracted moths. The prepared lure is placed inside, typically suspended from the center of the top inner surface.

-

Experimental Design : Traps are deployed in the field using a randomized block design to minimize positional bias. A minimum distance (e.g., 20 meters) is maintained between traps to prevent interference. Control traps baited with solvent-only lures are included in each block.

-

Data Collection : Traps are inspected at regular intervals (e.g., daily or weekly). The number of captured target male moths in each trap is recorded.

-

Statistical Analysis : The mean trap catches for each treatment (different lures, concentrations, or blends) are compared against the control using appropriate statistical methods, such as Analysis of Variance (ANOVA).

Caption: Workflow for a typical pheromone field trapping experiment.

Conclusion

While (Z)-13-Octadecen-1-yl acetate itself is not a prominent identified sex pheromone, it belongs to a critically important chemical family. Its diene analogs, particularly (Z,Z)-3,13-octadecadien-1-yl acetate, are powerful and specific attractants for major lepidopteran pests in the Sesiidae family. The extensive research into these analogs has provided robust quantitative data and well-defined experimental protocols, leading to effective, commercially available tools for integrated pest management. Further research into the structure-activity relationships of other C18 acetates may yet reveal unique biological roles or new applications in controlling lepidopteran populations.

References

- 1. benchchem.com [benchchem.com]

- 2. iris.unitn.it [iris.unitn.it]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. (E,Z)-octadeca-2,13-dienyl acetate [sitem.herts.ac.uk]

- 6. ams.usda.gov [ams.usda.gov]

- 7. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bioproduction of (Z,E)‐9,12‐tetradecadienyl acetate (ZETA), the major pheromone component of Plodia, Ephestia, and Spodoptera species in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the Sex Pheromone Component (E,Z)-7,9-Dodecadienyl Acetate in the European Grapevine Moth, Lobesia botrana, Involving ∆11 Desaturation and an Elusive ∆7 Desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. benchchem.com [benchchem.com]

- 12. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pyrazolo[3,4-b]pyridine Derivatives: Properties, Synthesis, and Biological Applications

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The CAS number 60037-58-3, as initially referenced, corresponds to (Z)-13-Octadecen-1-yl acetate, an insect pheromone. This guide, however, focuses on the pyrazolo[3,4-b]pyridine scaffold, exemplified by 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile and its analogs, which aligns with the advanced technical requirements of the query.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse and potent biological activities.[1][2] These compounds are bioisosteres of purines and have demonstrated a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, and kinase inhibitory activities.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological applications of this important class of molecules, with a focus on derivatives of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile.

Physicochemical Properties

The physicochemical properties of pyrazolo[3,4-b]pyridine derivatives can be tailored through substitution at various positions of the bicyclic ring system. These modifications influence solubility, lipophilicity, and ultimately, the pharmacokinetic and pharmacodynamic profile of the compounds.

| Property | Representative Value/Range | Reference |

| Molecular Weight | 250 - 500 g/mol | [6][7] |

| LogP | 2.0 - 5.0 | Calculated |

| Hydrogen Bond Donors | 1 - 3 | Calculated |

| Hydrogen Bond Acceptors | 3 - 6 | Calculated |

| Melting Point | 180 - 300 °C | [4] |

Synthesis of the Pyrazolo[3,4-b]pyridine Scaffold

Several synthetic strategies have been developed for the construction of the pyrazolo[3,4-b]pyridine ring system. A common and efficient method is the one-pot, three-component reaction of an aminopyrazole, an aldehyde, and a methylene-active compound.

General Experimental Protocol: Three-Component Synthesis

A mixture of 3-amino-5-methylpyrazole (1 mmol), a substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) is refluxed in a suitable solvent (e.g., ethanol, DMF) in the presence of a catalyst (e.g., piperidine, CoFe₂O₄ nanoparticles) for a specified time.[8] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the desired 6-amino-4-aryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile.

Biological Activities and Mechanisms of Action

Pyrazolo[3,4-b]pyridine derivatives have been extensively investigated for their therapeutic potential, primarily as kinase inhibitors.

Kinase Inhibition

This class of compounds has shown potent inhibitory activity against a range of kinases, including:

-

Tropomyosin Receptor Kinases (TRKs): Certain derivatives have been designed as pan-TRK inhibitors with nanomolar efficacy, making them promising candidates for the treatment of cancers driven by NTRK gene fusions.[6][9]

-

TANK-Binding Kinase 1 (TBK1): Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as highly potent and selective TBK1 inhibitors, with potential applications in inflammation and oncology.[7]

-

Cyclin-Dependent Kinases (CDKs): Some pyrazolo[3,4-d]pyrimidine analogs have demonstrated significant inhibitory activity against CDK2/cyclin A, suggesting their potential as cell cycle modulators in cancer therapy.

Anticancer Activity

The anticancer effects of pyrazolo[3,4-b]pyridines are often linked to their kinase inhibitory activity. Additionally, some derivatives have been shown to act as Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells.[2]

Antimicrobial Activity

Substituted 6-aminopyrazolo[3,4-b]pyridines have exhibited promising antibacterial and antifungal activities, with the nature of the substituent significantly influencing the spectrum and potency of their antimicrobial effects.[4]

Signaling Pathways

The biological effects of pyrazolo[3,4-b]pyridine derivatives are mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation.

TRK Signaling Pathway

As TRK inhibitors, these compounds can block the downstream signaling cascades initiated by neurotrophins, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for cell growth and survival.

Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.

-

Novel Target Identification: Exploring the potential of these compounds to inhibit other clinically relevant targets.

-

Combination Therapies: Investigating the synergistic effects of pyrazolo[3,4-b]pyridine derivatives with existing anticancer drugs.

This technical guide provides a snapshot of the current understanding of pyrazolo[3,4-b]pyridine derivatives. The versatility of their synthesis and the breadth of their biological activities ensure that they will remain an area of intense research and development in the years to come.

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ckthakurcollege.net [ckthakurcollege.net]

- 9. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

Stereoisomers of 13-Octadecen-1-yl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 13-octadecen-1-yl acetate, focusing on their synthesis, physicochemical properties, biological activity as insect sex pheromones, and the underlying signaling pathways. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug development, and entomological research.

Introduction

13-Octadecen-1-yl acetate is a long-chain unsaturated ester with the molecular formula C₂₀H₃₈O₂. The presence of a carbon-carbon double bond at the 13th position gives rise to two stereoisomers: (Z)-13-octadecen-1-yl acetate (cis) and (E)-13-octadecen-1-yl acetate (trans). These isomers, particularly the (Z)-isomer, are known to function as sex pheromones for various species of insects, playing a crucial role in their chemical communication and reproductive behavior. A thorough understanding of the distinct properties and synthesis of each stereoisomer is essential for the development of effective and species-specific pest management strategies, as well as for broader applications in chemical ecology and drug discovery.

Physicochemical and Spectroscopic Data

The physicochemical properties of the stereoisomers of 13-octadecen-1-yl acetate are critical for their handling, formulation, and analysis. The following tables summarize key quantitative data for the (Z)- and (E)-isomers.

Table 1: Physicochemical Properties of 13-Octadecen-1-yl Acetate Stereoisomers

| Property | (Z)-13-Octadecen-1-yl Acetate | (E)-13-Octadecen-1-yl Acetate |

| Molecular Formula | C₂₀H₃₈O₂ | C₂₀H₃₈O₂ |

| Molecular Weight | 310.52 g/mol | 310.52 g/mol |

| CAS Number | 60037-58-3 | 56638-41-0 |

| Appearance | Colorless to pale yellow liquid (est.) | No data available |

| Boiling Point | 379.5°C @ 760 mmHg (est.) | No data available |

| Flash Point | 87.8°C (est.) | No data available |

| Density | 0.872 g/cm³ (est.) | No data available |

| logP (o/w) | 6.587 (est.) | No data available |

| Enthalpy of Vaporization (ΔvapH°) | 108.7 kJ/mol | No data available |

Table 2: Spectroscopic Data for the Characterization of 13-Octadecen-1-yl Acetate Stereoisomers

| Spectroscopic Technique | (Z)-13-Octadecen-1-yl Acetate (Predicted/Typical) | (E)-13-Octadecen-1-yl Acetate (Predicted/Typical) |

| ¹H NMR (CDCl₃) | δ ~5.3-5.4 ppm (m, 2H, -CH=CH-), J ≈ 10-12 Hz (cis coupling) | δ ~5.3-5.4 ppm (m, 2H, -CH=CH-), J ≈ 14-16 Hz (trans coupling) |

| ¹³C NMR (CDCl₃) | δ ~129-130 ppm (-CH=CH-) | δ ~129-130 ppm (-CH=CH-) |

| IR (neat) | ~3005 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1655 cm⁻¹ (C=C stretch, weak) | ~3005 cm⁻¹ (=C-H stretch), ~1740 cm⁻¹ (C=O stretch), ~1670 cm⁻¹ (C=C stretch, weak), ~965 cm⁻¹ (=C-H bend, characteristic of trans) |

| Mass Spectrometry (EI) | M⁺ at m/z 310, characteristic fragmentation pattern | M⁺ at m/z 310, similar fragmentation to Z-isomer |

Synthesis of Stereoisomers

The stereoselective synthesis of (Z)- and (E)-13-octadecen-1-yl acetate is crucial for studying their distinct biological activities. The most common strategies involve the Wittig reaction and the partial hydrogenation of alkynes.

Synthesis of (Z)-13-Octadecen-1-yl Acetate

The synthesis of the (Z)-isomer can be achieved with high stereoselectivity using a Wittig reaction with a non-stabilized ylide under salt-free conditions or through the partial hydrogenation of an alkyne precursor using a poisoned catalyst.

Experimental Protocol: Wittig Reaction for (Z)-Alkene Synthesis

-

Ylide Formation:

-

Suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, inert-atmosphere flask.

-

Cool the suspension to -78°C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to 0°C and stir for 1 hour to ensure complete formation of the ylide.

-

-

Wittig Reaction:

-

Cool the ylide solution back to -78°C.

-

Add a solution of 13-acetoxytridecanal (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to yield (Z)-13-octadecen-1-yl acetate.

-

Experimental Protocol: Z-Selective Semihydrogenation of an Alkyne

-

Catalyst Preparation:

-

In a round-bottom flask, add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).

-

Add a suitable solvent such as ethyl acetate or hexane.

-

Add a small amount of quinoline (1-5% of the catalyst weight) to further poison the catalyst.

-

-

Hydrogenation:

-

Purge the flask with hydrogen gas and then add the 13-octadecyn-1-yl acetate substrate.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography on silica gel.

-

Synthesis of (E)-13-Octadecen-1-yl Acetate

The (E)-isomer is typically synthesized using a Wittig reaction with a stabilized ylide or through the reduction of an alkyne using sodium in liquid ammonia.

Experimental Protocol: Wittig Reaction for (E)-Alkene Synthesis

-

Ylide Formation:

-

Prepare a stabilized ylide, for example, by reacting a phosphonium salt bearing an electron-withdrawing group with a base.

-

-

Wittig Reaction:

-

React the stabilized ylide with 13-acetoxytridecanal. Stabilized ylides thermodynamically favor the formation of the (E)-alkene.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described for the (Z)-isomer.

-

Biological Activity and Applications

The stereoisomers of 13-octadecen-1-yl acetate are primarily known for their role as insect sex pheromones, particularly for species in the order Lepidoptera. The specific stereoisomer and the ratio of isomers are often crucial for species-specific attraction.

While specific quantitative biological activity data for the stereoisomers of 13-octadecen-1-yl acetate is limited in the public domain, data from structurally similar compounds, such as the isomers of 3,13-octadecadien-1-yl acetate, can provide valuable insights into their expected activity.

Table 3: Illustrative Biological Activity Data for Structurally Related Pheromone Analogs

| Assay Type | Species | Compound/Blend | Response |

| Electroantennography (EAG) | Synanthedon exitiosa (Peachtree Borer) | (Z,Z)-3,13-octadecadien-1-yl acetate | 1.2 ± 0.2 mV (Strong antennal response) |

| Electroantennography (EAG) | Synanthedon pictipes (Lesser Peachtree Borer) | (E,Z)-3,13-octadecadien-1-yl acetate | 1.0 ± 0.3 mV (Significant antennal depolarization) |

| Field Trapping | Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (4.3:5.7) | 13.2 ± 2.2 males/trap (Bucket Trap) |

| Field Trapping | Synanthedon exitiosa | (E,Z)-3,13-octadecadienyl acetate : (Z,Z)-3,13-octadecadienyl acetate (6:94) | 93-100% reduction in mating in permeated plots |

Experimental Protocol: Electroantennography (EAG)

-

Antenna Preparation:

-

An antenna is excised from a male moth at the base.

-

The distal tip of the antenna is removed to ensure good electrical contact.

-

-

Electrode Placement:

-

The base of the antenna is placed in contact with a reference electrode, and the cut tip is connected to the recording electrode. Both electrodes are typically glass capillaries filled with a saline solution.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, purified air is directed over the antenna.

-

A puff of air carrying a known concentration of the test compound (dissolved in a solvent like hexane) is injected into the airstream.

-

-

Data Recording and Analysis:

-

The electrical potential difference between the electrodes is amplified and recorded.

-

The amplitude of the depolarization following the stimulus is measured as the EAG response.

-

Responses to the different stereoisomers are compared against a solvent control and a positive control.

-

Experimental Protocol: Field Trapping

-

Lure Preparation:

-

Rubber septa or other suitable dispensers are loaded with a precise amount of the synthetic pheromone isomer or blend, dissolved in a high-purity solvent.

-

Control lures containing only the solvent are also prepared.

-

-

Trap Deployment:

-

Pheromone-baited traps (e.g., delta or bucket traps) are deployed in the field in a randomized block design.

-

A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.

-

-

Data Collection and Analysis:

-

Traps are inspected at regular intervals, and the number of captured target male insects is recorded.

-

The trap catch data are statistically analyzed (e.g., using ANOVA) to determine significant differences in attraction between the different isomers and the control.

-

Signaling Pathway and Experimental Workflow

The biological activity of 13-octadecen-1-yl acetate stereoisomers as insect pheromones is mediated by a complex signal transduction pathway within the male insect's antenna. The following diagrams illustrate the general insect pheromone signaling pathway and a typical experimental workflow for pheromone identification and validation.

The Role of (Z)-13-Octadecen-1-yl Acetate in Moth Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-13-octadecen-1-yl acetate is a crucial semiochemical that functions as a sex pheromone for the sugarcane borer, Chilo sacchariphagus, a significant pest in sugarcane cultivation.[1] This long-chain unsaturated acetate is a key component of the female-produced pheromone blend that mediates long-range attraction of conspecific males, facilitating mating.[2][3] Understanding the precise function, biosynthesis, and reception of this molecule is paramount for the development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping. This technical guide provides a comprehensive overview of the current knowledge on (Z)-13-octadecen-1-yl acetate, including quantitative data on its production and behavioral effects, detailed experimental protocols for its study, and visualizations of the relevant biological pathways.

Data Presentation

The biological activity of (Z)-13-octadecen-1-yl acetate is highly dependent on its concentration and the presence of other synergistic compounds. The following tables summarize key quantitative data from studies on Chilo sacchariphagus.

Table 1: Pheromone Titer in Female Chilo sacchariphagus Glands

| Pheromone Component | Average Titer per Female (ng) at Peak Production |

| (Z)-13-octadecen-1-yl acetate | 6.65 ± 0.05 |

| (Z)-13-octadecen-1-ol | 1.85 ± 0.33 |

| (Z)-11-hexadecenyl acetate | 3.80 ± 0.28 |

Data sourced from studies on pheromone production rhythms, where peak titers were observed between 03:00 and 05:00 during the second scotophase (dark period) after eclosion.[3]

Table 2: Field Trapping Efficacy of Pheromone Blends

| Lure Composition | Ratio | Relative Male Moth Capture |

| (Z)-13-octadecen-1-yl acetate : (Z)-13-octadecen-1-ol | 7:1 | Comparable to virgin female moth |

| Synthetic Pheromone (1 mg total) | - | Effective for monitoring |

| Synthetic Pheromone (2 mg total) | - | Higher trap efficiency than 1 mg |

Field trials have demonstrated that a specific ratio of (Z)-13-octadecen-1-yl acetate to (Z)-13-octadecen-1-ol is highly attractive to male moths.[1][4] Increasing the total amount of the synthetic pheromone blend in traps generally increases capture rates.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on moth pheromones. The following are standard protocols for key experiments in this field.

Pheromone Gland Extraction and Quantification

This protocol is adapted from studies on pheromone titer rhythms in Chilo sacchariphagus.[2][3]

-

Insect Rearing: Rear Chilo sacchariphagus larvae on an artificial diet at 27 ± 1°C, 75 ± 5% relative humidity, and a 14:10 hour light:dark photoperiod. Separate male and female pupae to ensure virginity of emerging adults.

-

Gland Dissection: Excise the terminal abdominal segments containing the pheromone gland from 2-day-old virgin female moths during the peak production period (second scotophase).

-

Extraction: Immediately place the excised glands in a glass vial containing 20 µL of n-heptane.

-

Sample Preparation: After a 30-minute extraction period at room temperature, transfer the heptane extract to a new vial for analysis.

-

GC-MS Analysis: Inject a 1-2 µL aliquot of the extract into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a polar capillary column (e.g., DB-WAX) suitable for separating fatty acid derivatives. The temperature program should be optimized to separate the pheromone components, for example, starting at 80°C and ramping up to 230°C.

-

Quantification: Create a standard curve using synthetic standards of (Z)-13-octadecen-1-yl acetate.[2] Compare the peak areas of the natural pheromone component in the gland extracts to the standard curve to determine the absolute quantity.

Electroantennography (EAG)

EAG is used to measure the electrical response of a male moth's antenna to volatile compounds. While specific EAG data for C. sacchariphagus with (Z)-13-octadecen-1-yl acetate is available, the following is a generalized protocol.[6]

-

Antenna Preparation: Excise an antenna from a male moth at its base. Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

-

Air Delivery: Deliver a continuous stream of charcoal-filtered, humidified air over the antenna.

-

Stimulus Preparation: Prepare serial dilutions of synthetic (Z)-13-octadecen-1-yl acetate in a high-purity solvent like hexane. Apply a known amount of the diluted pheromone onto a piece of filter paper and insert it into a Pasteur pipette.

-

Stimulus Delivery: Puff a known volume of air through the pipette into the continuous airstream directed at the antenna.

-

Data Recording: Record the resulting depolarization of the antennal preparation using an amplifier and appropriate software. The amplitude of the response is indicative of the antenna's sensitivity to the compound.

Behavioral Assays (Wind Tunnel)

Wind tunnel assays are used to observe the behavioral responses of male moths to a pheromone plume.

-

Wind Tunnel Setup: Use a wind tunnel with controlled airflow (e.g., 0.3-0.5 m/s), temperature, and light conditions that mimic the natural environment of the moth during mating.

-

Pheromone Source: Impregnate a rubber septum or other suitable dispenser with a known amount of synthetic (Z)-13-octadecen-1-yl acetate, both alone and in combination with other pheromone components. Place the dispenser at the upwind end of the tunnel.

-

Moth Release: Release male moths at the downwind end of the tunnel.

-

Behavioral Observation: Record the sequence of behaviors, including activation, take-off, upwind flight, zigzagging flight, and contact with the pheromone source.

Signaling Pathways and Biosynthesis

The communication process involving (Z)-13-octadecen-1-yl acetate encompasses its biosynthesis in the female, its detection by the male, and the subsequent signal transduction cascade that leads to a behavioral response.

Generalized Moth Pheromone Biosynthesis Pathway

While the specific enzymes for C. sacchariphagus have not been fully elucidated, the biosynthesis of Type I moth pheromones, which includes (Z)-13-octadecen-1-yl acetate, generally follows a modified fatty acid synthesis pathway.

Pheromone Signal Transduction Pathway in Male Moth Antenna

The detection of (Z)-13-octadecen-1-yl acetate by the male moth's antenna initiates a signal transduction cascade within the olfactory sensory neurons.

Recent transcriptome analysis of C. sacchariphagus has identified numerous candidate chemosensory genes, including 31 odorant/pheromone binding proteins (OBPs/PBPs) and 11 odorant receptors (ORs), which are likely involved in the detection of (Z)-13-octadecen-1-yl acetate and other semiochemicals.[7][8]

Experimental Workflow for Pheromone Identification and Bioassay

The process of identifying and validating the function of a moth pheromone like (Z)-13-octadecen-1-yl acetate involves a multi-step workflow.

Conclusion

(Z)-13-octadecen-1-yl acetate is a cornerstone of chemical communication in the sugarcane borer, Chilo sacchariphagus. Its role as a primary sex pheromone makes it a valuable target for the development of novel pest management strategies. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the intricacies of its function, from biosynthesis to neural processing. Future research focusing on the specific enzymes in the biosynthetic pathway and the precise odorant receptors involved in its detection will undoubtedly pave the way for more sophisticated and sustainable methods of pest control.

References

- 1. lifesciencesite.com [lifesciencesite.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. agritrop.cirad.fr [agritrop.cirad.fr]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Transcriptome Characterization and Expression Analysis of Chemosensory Genes in Chilo sacchariphagus (Lepidoptera Crambidae), a Key Pest of Sugarcane [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Preliminary Studies on the Bioactivity of Z-13-Octadecen-1-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-13-Octadecen-1-yl acetate is a chemical compound that has garnered interest primarily as a synthetic intermediate in the production of insect sex pheromones. While direct bioactivity studies on this specific molecule are not extensively documented in publicly available literature, its significance lies in its role as a precursor to more complex and biologically active molecules. These end-products are potent semiochemicals used in insect pest management, particularly for various species of moths. This guide provides a comprehensive overview of the known applications of this compound, focusing on its utility in synthesizing active pheromone components and the bioactivity of these resulting compounds.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C20H38O2 |

| Molecular Weight | 310.51 g/mol |

| CAS Number | 60037-58-3 |

| Appearance | Typically a white powder |

| Purity | Often specified at 98% |

| Density | Approximately 0.872 g/cm³ |

| Boiling Point | Around 379.5°C at 760 mmHg |

| Flash Point | Approximately 87.8°C |

Role as a Synthetic Intermediate